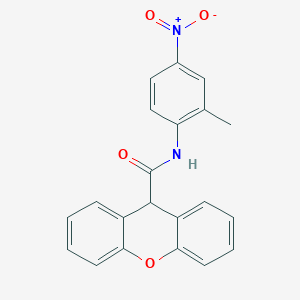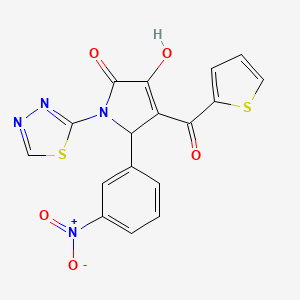
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DNTU is a urea derivative that has been found to exhibit potent pharmacological activities, making it an attractive candidate for further research.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, but it is believed to involve the inhibition of amyloid-beta peptide aggregation and the modulation of various signaling pathways involved in neuronal survival and function. This compound has been found to activate the Akt and ERK signaling pathways, which are known to promote cell survival and growth. Additionally, this compound has been found to inhibit the activation of the JNK signaling pathway, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, the modulation of various signaling pathways involved in neuronal survival and function, and the promotion of cell survival and growth. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for further research. Additionally, the synthesis method for this compound has been optimized for large-scale production, making it a cost-effective approach for the preparation of this compound. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, including the development of novel formulations and delivery systems to enhance its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications for the treatment of various neurological disorders. Finally, the potential toxicity and safety of this compound need to be further evaluated to ensure its suitability for clinical use.
合成方法
The synthesis of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 2,4-difluoroaniline with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with urea to yield this compound in high purity and yield. This synthesis method has been optimized for large-scale production, making it a cost-effective approach for the preparation of this compound.
科学研究应用
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been found to exhibit potent neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYRCFTJYRTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


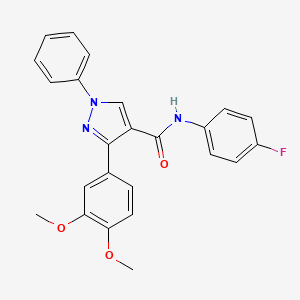
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
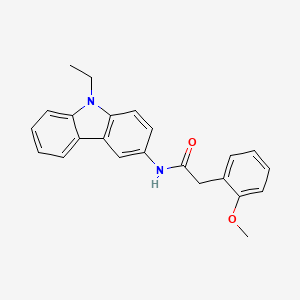
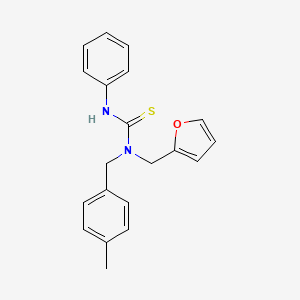
![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
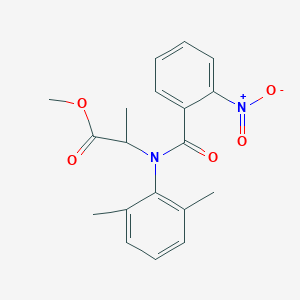
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
